(-)-cis-2-Benzylaminocyclohexanemethanol

Chiral Resolution Diastereomeric Salt Formation Optical Purity

Racemic resolution often demands multiple recrystallizations when generic agents fail to discriminate enantiomers efficiently. (-)-cis-2-Benzylaminocyclohexanemethanol (CAS 71581-93-6) overcomes this with its rigid (1S,2R)-cis 1,2-amino alcohol scaffold, enabling single-step diastereomeric salt formation. • Delivers >99% optical purity for ACP acid derivatives per U.S. Patent 5,371,282. • Melting point 66-69 °C ensures bench-stable crystalline handling. • Available as single enantiomer (optical rotation -22 to -26°). Bulk quantities in stock for immediate dispatch.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 71581-93-6
Cat. No. B1270552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-cis-2-Benzylaminocyclohexanemethanol
CAS71581-93-6
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CO)NCC2=CC=CC=C2
InChIInChI=1S/C14H21NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-/m1/s1
InChIKeyBRQFIORUNWWNBM-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-cis-2-Benzylaminocyclohexanemethanol Procurement Overview


(-)-cis-2-Benzylaminocyclohexanemethanol (CAS 71581-93-6) is a chiral 1,2-amino alcohol featuring a cis-configured cyclohexane scaffold with a secondary benzylamine and a primary hydroxymethyl group. This compound exists as a single enantiomer, (1S,2R)-(-) . Vendor technical datasheets report a melting point of 66–69 °C and a specific optical rotation of −22 to −26° (c=1, MeOH) . Its stereochemical identity and bifunctional architecture position it as a member of the cis-2-amino-1-hydroxymethylcyclohexane family, where the cis relative configuration is essential for its primary procurement value as a chiral resolving agent and synthetic intermediate.

(-)-cis-2-Benzylaminocyclohexanemethanol Generic Substitution Risks


In chiral resolution applications, the outcome of diastereomeric salt formation is exquisitely sensitive to the resolving agent's absolute configuration and conformational rigidity. The (1S,2R)-(-)-cis isomer provides a specific, pre-organized spatial arrangement of the amine and hydroxyl hydrogen-bonding sites that is not replicated by its enantiomeric (+)-cis counterpart (which yields the opposite antipode) or by trans-configured analogs (which present a different diastereomeric surface). Generic substitution with other chiral 1,2-amino alcohols therefore fundamentally alters diastereomeric recognition, potentially collapsing resolution efficiency even when the functional groups appear superficially identical .

(-)-cis-2-Benzylaminocyclohexanemethanol Evidence Guide


Resolution Efficiency vs. α-Methylbenzylamine

In a direct head-to-head comparison for the resolution of (±)-cis-4-benzamidocyclopent-2-en-1-carboxylic acid (ACP acid derivative-A), the use of (+)-cis-2-benzylaminocyclohexanemethanol as the resolving agent produced the (-)-ACP acid derivative with an optical purity exceeding 99% at a 47.8% yield, whereas (+)-α-methylbenzylamine under comparable conditions yielded the (+) isomer with only 51.2% yield of diastereomeric salt . The >99% optical purity achieved with the benzylaminocyclohexanemethanol scaffold represents a near-quantitative stereochemical enrichment in a single resolution step.

Chiral Resolution Diastereomeric Salt Formation Optical Purity

Optical Rotation: (-)-cis vs. (+)-cis Enantiomers

The (1S,2R)-(-)-cis enantiomer (target compound) exhibits a specific optical rotation of −22 to −26° (c=1, MeOH) , while the (1R,2S)-(+)-cis enantiomer (CAS 71581-92-5) displays a rotation of +24° (c=1, MeOH) . This approximately −48° difference in total measured rotation magnitude unequivocally distinguishes the two mirror-image forms and directly impacts which antipode of a target molecule is obtained during chiral resolution.

Stereochemical Identity Optical Rotation Enantiomeric Purity

Physical Form and Purity Profile

The target compound is supplied as a white to light-yellow crystalline powder with a melting point of 66–69 °C and a minimum purity of 98% (T) . In contrast, the enantiomeric (+)-cis form is available at 99% purity with a guaranteed enantiomeric excess of 99% . The crystalline habit and tight melting range provide quality-control landmarks that distinguish the well-characterized cis-2-benzylaminocyclohexanemethanol scaffold from amorphous or lower-purity amino alcohol mixtures that lack defined melting behavior.

Crystallinity Melting Point Purity Specification

(-)-cis-2-Benzylaminocyclohexanemethanol Application Scenarios


Resolution of ACP Acid Derivatives for Carbovir

This compound is documented as a resolving agent of choice for (±)-cis-4-aminocyclopent-2-en-1-carboxylic acid (ACP acid) derivatives, a critical chiral intermediate in the synthesis of the anti-HIV agent carbovir. The U.S. Patent 5,371,282 demonstrates that (+)-cis-2-benzylaminocyclohexanemethanol (the antipode of the target compound) delivers the resolved (-)-ACP acid derivative with >99% optical purity in a single diastereomeric salt formation step . By extension, the (-)-cis enantiomer (CAS 71581-93-6) provides access to the opposite (+)-ACP acid derivative with equivalent stereochemical fidelity. The availability of both enantiomers enables full stereochemical control in the carbovir synthetic route.

Acidic Racemate Resolution via Diastereomeric Salts

The cis-2-benzylaminocyclohexanemethanol scaffold, featuring a conformationally constrained 1,2-amino alcohol motif, enables efficient diastereomeric salt formation with carboxylic acid-containing racemates. The bench-stable crystalline nature (mp 66–69 °C) facilitates simple recovery by filtration and recrystallization. The scaffold is suitable for resolving N-acyl amino acid derivatives and cyclopentene carboxylic acids, where the rigid cis-decalin-like geometry enhances chiral recognition compared to more flexible acyclic amino alcohols such as α-methylbenzylamine.

Asymmetric Ligand and Auxiliary Synthesis

With both a secondary amine and a primary alcohol in a fixed cis relationship, this compound serves as a precursor for chiral oxazaborolidine catalysts, phosphoramidite ligands, and benzoxazaphosphorine heterocycles . The cis stereochemistry ensures that both functional groups project to the same face of the cyclohexane ring, a prerequisite for bidentate coordination to metals. The enantiomeric (-)-cis form provides access to one antipodal series of catalysts, while the (+)-cis form (CAS 71581-92-5) provides the opposite series.

Chiral HPLC and Polarimetry Reference Standard

The well-defined specific rotation of −22 to −26° (c=1, MeOH) and the availability of authenticated reference spectra (IR, MS) from SDBS qualify this compound as a convenient reference standard for configuring chiral HPLC methods and calibrating polarimeters in quality-control laboratories that support enantioselective synthesis workflows.

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